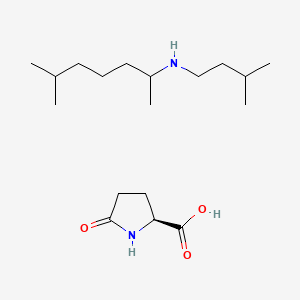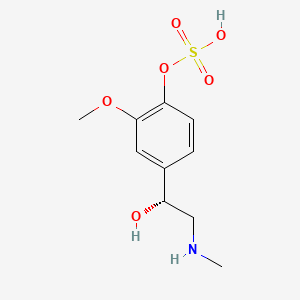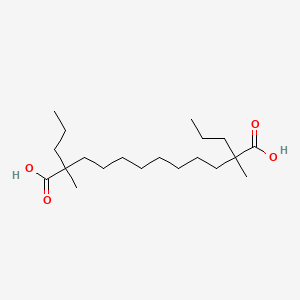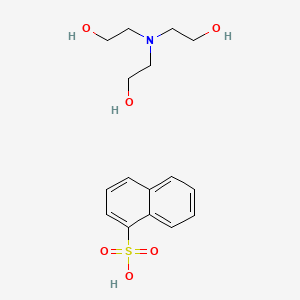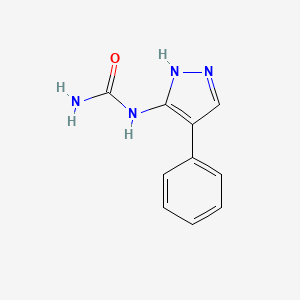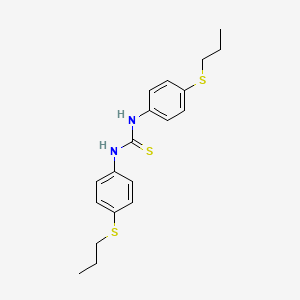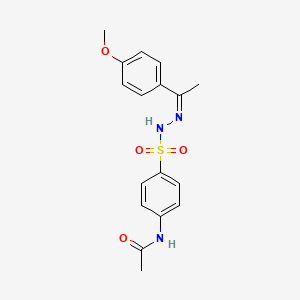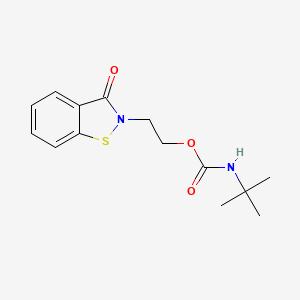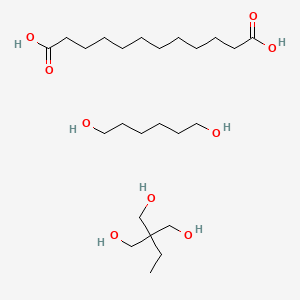![molecular formula C17H21NO2 B12692684 Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate CAS No. 93981-49-8](/img/structure/B12692684.png)
Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is an organic compound with the molecular formula C17H21NO2. This compound is known for its unique structure, which includes a cyclohexene ring and a benzoate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate typically involves the reaction of 2,4-dimethyl-3-cyclohexen-1-ylamine with methyl 2-formylbenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted ester.
Scientific Research Applications
Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This interaction can lead to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the benzoate ester group.
2-Cyclohexen-1-one: Similar cyclohexene ring but different substituents.
Methyl 2-{[(E)-(2,4-dimethyl-3-cyclohexen-1-ylidene)methyl]amino}benzoate: Very similar structure with slight variations in the substituents .
Uniqueness
Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is unique due to its combination of a cyclohexene ring and a benzoate ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
93981-49-8 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 2-[(1,2-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H21NO2/c1-13-8-6-7-11-17(13,2)12-18-15-10-5-4-9-14(15)16(19)20-3/h4-6,8-10,12-13H,7,11H2,1-3H3 |
InChI Key |
QVJHBJZLOUPGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1(C)C=NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


